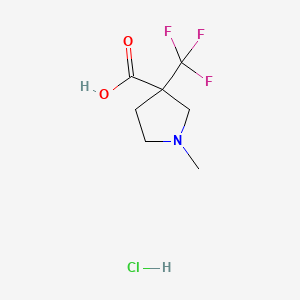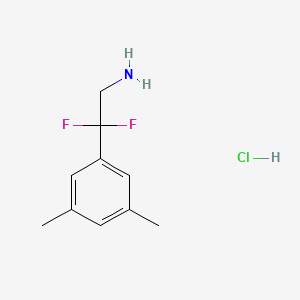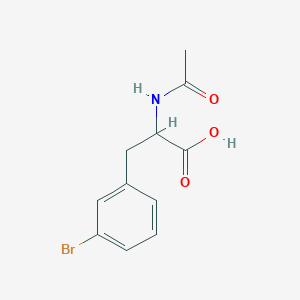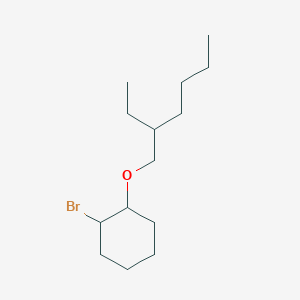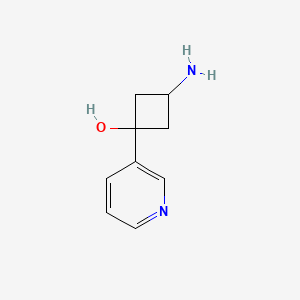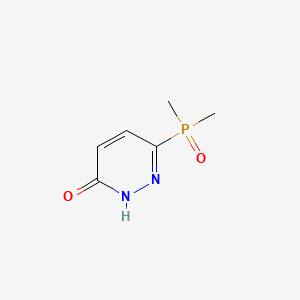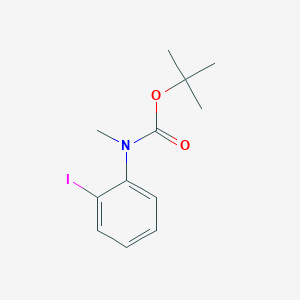![molecular formula C8H6BrF B13484140 [(Z)-2-bromo-2-fluoroethenyl]benzene](/img/structure/B13484140.png)
[(Z)-2-bromo-2-fluoroethenyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Z)-2-bromo-2-fluoroethenyl]benzene is an organic compound that features a benzene ring substituted with a (Z)-2-bromo-2-fluoroethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-2-bromo-2-fluoroethenyl]benzene typically involves the halogenation of ethenylbenzene derivatives. One common method is the bromofluorination of styrene using bromine and a fluorinating agent under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to ensure the selective formation of the (Z)-isomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the desired product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[(Z)-2-bromo-2-fluoroethenyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or fluorine atom is replaced by other nucleophiles.
Addition Reactions: The double bond in the ethenyl group can undergo addition reactions with electrophiles such as halogens or hydrogen halides.
Oxidation and Reduction: The compound can be oxidized to form corresponding epoxides or reduced to yield alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Electrophilic Addition: Reagents such as bromine or hydrogen chloride in solvents like carbon tetrachloride or chloroform.
Oxidation: Potassium permanganate or m-chloroperbenzoic acid in aqueous or organic solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst in ethanol.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Addition: Formation of vicinal dihalides or halohydrins.
Oxidation: Formation of epoxides or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Applications De Recherche Scientifique
[(Z)-2-bromo-2-fluoroethenyl]benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, including polymers and specialty chemicals.
Mécanisme D'action
The mechanism of action of [(Z)-2-bromo-2-fluoroethenyl]benzene involves its interaction with molecular targets through various pathways:
Electrophilic Substitution: The compound acts as an electrophile, reacting with nucleophiles to form substituted products.
Addition Reactions: The double bond in the ethenyl group reacts with electrophiles, leading to the formation of addition products.
Oxidation and Reduction: The compound undergoes redox reactions, altering its oxidation state and forming new chemical species.
Comparaison Avec Des Composés Similaires
[(Z)-2-bromo-2-fluoroethenyl]benzene can be compared with other halogenated ethenylbenzene derivatives:
[(Z)-2-chloro-2-fluoroethenyl]benzene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
[(Z)-2-bromo-2-chloroethenyl]benzene: Contains both bromine and chlorine atoms, resulting in unique chemical behavior.
[(Z)-2-iodo-2-fluoroethenyl]benzene:
The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C8H6BrF |
|---|---|
Poids moléculaire |
201.04 g/mol |
Nom IUPAC |
[(Z)-2-bromo-2-fluoroethenyl]benzene |
InChI |
InChI=1S/C8H6BrF/c9-8(10)6-7-4-2-1-3-5-7/h1-6H/b8-6+ |
Clé InChI |
SWQFIDOJLLCOEV-SOFGYWHQSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C(/F)\Br |
SMILES canonique |
C1=CC=C(C=C1)C=C(F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


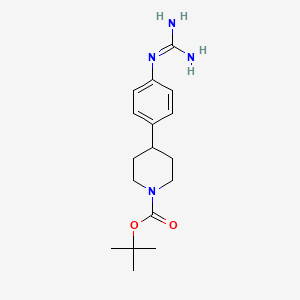
amino}acetate](/img/structure/B13484070.png)
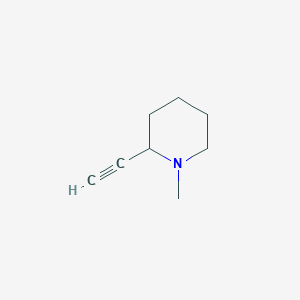
![Tert-butyl 2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13484082.png)
